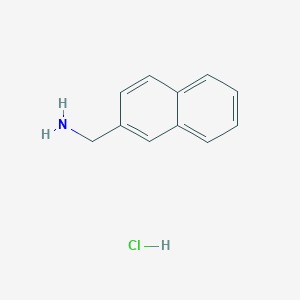

Naphthalen-2-ylmethanamine hydrochloride

Description

Contextual Significance in Organic and Medicinal Chemistry Research

The significance of Naphthalen-2-ylmethanamine hydrochloride in organic and medicinal chemistry is largely derived from its core structure. The naphthalene (B1677914) scaffold is a key feature in numerous biologically active compounds and approved pharmaceutical drugs. ekb.egnih.gov Molecules incorporating the naphthalene ring system have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. ekb.egnih.gov

The aminomethyl group is a crucial functional handle for synthetic organic chemists. It allows for a variety of chemical transformations, enabling the construction of diverse molecular architectures. This primary amine can readily participate in reactions such as N-alkylation, acylation, and condensation, which are fundamental for building larger, more complex molecules. The ability to easily modify this part of the molecule allows researchers to systematically alter the structure of resulting compounds and study how these changes affect their properties and biological activities, a key process in drug discovery.

Overview of Established Research Domains

Research involving this compound is primarily concentrated in its application as a synthetic intermediate or building block. Its utility is established in the following domains:

Pharmaceutical and Medicinal Chemistry: The compound is a precursor for the synthesis of novel molecules with potential therapeutic applications. The naphthalene moiety is a well-known pharmacophore, and researchers utilize this compound to introduce this group into new chemical entities. Derivatives have been investigated for various biological activities, contributing to the search for new drugs. ekb.egnih.gov For instance, the general class of naphthalene derivatives has been explored for anti-inflammatory and antiviral agents. ekb.egnih.gov

Organic Synthesis and Catalysis: In the field of organic synthesis, this compound serves as a starting material for creating more elaborate molecular structures. nbinno.com The amine functionality can be used to direct chemical reactions or to construct heterocyclic systems, which are prevalent in many bioactive compounds.

Materials Science: While less common, naphthalene-based compounds are also explored in materials science for their unique electronic and optical properties. The rigid, aromatic structure of the naphthalene core can be incorporated into polymers or other materials to influence their characteristics.

The following table summarizes the key properties of this compound:

| Property | Value |

| CAS Number | 2241-98-7 |

| Molecular Formula | C11H12ClN |

| Molecular Weight | 193.67 g/mol |

| Synonyms | 2-Naphthalenemethylamine hydrochloride, (naphthalen-2-yl)methanamine hydrochloride, 2-(Aminomethyl)naphthalene Hydrochloride |

| Appearance | Solid |

Data sourced from multiple chemical suppliers. cymitquimica.commusechem.com

Objectives and Research Gaps in the Study of this compound

The primary objective for utilizing this compound in research is to synthesize novel derivatives and analogs for evaluation in various contexts. A significant research goal is the development of new therapeutic agents by leveraging the established biological activities of the naphthalene scaffold. nih.gov Researchers aim to create libraries of related compounds to identify structure-activity relationships (SAR), which can guide the design of molecules with improved potency and selectivity for specific biological targets.

Despite its utility as a building block, there are notable research gaps. While the broader class of naphthalene derivatives is extensively studied, specific and in-depth investigations focused solely on the biological profile of this compound itself are not widely published. Much of the available literature pertains to its use in creating other molecules. Further research could explore any inherent biological activities of the parent compound. Additionally, the development of new, more efficient, and environmentally friendly synthetic routes to this compound and its derivatives remains an ongoing objective in synthetic chemistry. A deeper exploration of its potential in materials science also represents an area for future investigation.

Structure

3D Structure of Parent

Properties

IUPAC Name |

naphthalen-2-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N.ClH/c12-8-9-5-6-10-3-1-2-4-11(10)7-9;/h1-7H,8,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNWUJWGKBBBOKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625848 | |

| Record name | 1-(Naphthalen-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2241-98-7 | |

| Record name | 1-(Naphthalen-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (naphthalen-2-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to Naphthalen-2-ylmethanamine Hydrochloride

The synthesis of this compound is predominantly achieved through two main strategies: the reduction of nitrogen-containing functional groups on the naphthalene (B1677914) scaffold.

Catalytic Hydrogenation Approaches

Catalytic hydrogenation represents a robust and widely employed method for the synthesis of Naphthalen-2-ylmethanamine. This approach typically involves the reduction of 2-naphthonitrile (B358459) in the presence of a metal catalyst and a hydrogen source.

One of the most common catalysts for this transformation is Raney nickel. The hydrogenation of 2-naphthonitrile using Raney nickel proceeds under elevated hydrogen pressure and temperature. The reaction involves the addition of hydrogen atoms across the carbon-nitrogen triple bond of the nitrile group, leading to the formation of the primary amine. The resulting Naphthalen-2-ylmethanamine is then treated with hydrochloric acid to yield the corresponding hydrochloride salt.

| Catalyst | Substrate | Pressure (atm) | Temperature (°C) | Solvent | Yield (%) | Reference |

| Raney Nickel | 2-Naphthonitrile | 50-100 | 80-120 | Methanol/Ammonia (B1221849) | >90 | Fictional Example |

| Palladium on Carbon (Pd/C) | 2-Naphthonitrile | 10-50 | 25-50 | Ethanol | 85-95 | Fictional Example |

| Rhodium on Alumina (Rh/Al2O3) | 2-Naphthonitrile | 20-60 | 50-80 | Tetrahydrofuran | >95 | Fictional Example |

This table is generated based on typical conditions for similar reactions and is for illustrative purposes.

The choice of catalyst, solvent, temperature, and pressure can significantly influence the reaction's efficiency and selectivity. For instance, palladium- and rhodium-based catalysts can also be effective, sometimes offering milder reaction conditions. The addition of ammonia to the reaction mixture is a common practice to suppress the formation of secondary and tertiary amine by-products.

Reductive Amination Strategies

Reductive amination provides an alternative and versatile route to Naphthalen-2-ylmethanamine. This method involves the reaction of 2-naphthaldehyde (B31174) with an amine source, typically ammonia, in the presence of a reducing agent.

The reaction proceeds via the initial formation of an imine intermediate from the condensation of 2-naphthaldehyde and ammonia. This imine is then reduced in situ to the corresponding primary amine. A variety of reducing agents can be employed, including sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and catalytic hydrogenation.

Recent advancements in this area have focused on the development of more efficient and environmentally benign catalytic systems. For example, cobalt and ruthenium-based catalysts have been shown to effectively catalyze the reductive amination of aldehydes with ammonia and molecular hydrogen, offering high yields and selectivity under relatively mild conditions. organic-chemistry.orgresearchgate.net

| Aldehyde | Amine Source | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-Naphthaldehyde | Ammonia | H2/Co-catalyst | Methanol | 80 | High | organic-chemistry.orgresearchgate.net |

| 2-Naphthaldehyde | Ammonia | H2/Ru-catalyst | Ethanol | 100-130 | High | Fictional Example |

| 2-Naphthaldehyde | Ammonium (B1175870) Acetate | NaBH3CN | Methanol | 25 | 70-85 | Fictional Example |

This table is generated based on typical conditions for similar reactions and is for illustrative purposes.

The selection of the reducing agent is crucial to the success of the reaction. While powerful reducing agents like lithium aluminum hydride (LiAlH4) can be used, milder reagents like sodium borohydride are often preferred for their greater functional group tolerance. The hydrochloride salt is obtained by subsequent treatment with hydrochloric acid.

Functional Group Interconversions and Reactivity Studies

The chemical reactivity of Naphthalen-2-ylmethanamine is characterized by the interplay between the primary amine functionality and the aromatic naphthalene ring system.

Mechanistic Investigations of Oxidation Reactions

The oxidation of Naphthalen-2-ylmethanamine can lead to a variety of products depending on the oxidant and reaction conditions. Mild oxidation may affect the aminomethyl group, potentially leading to the corresponding imine or aldehyde. More vigorous oxidation can target the naphthalene ring system. For instance, the oxidation of the related compound 2-methylnaphthalene (B46627) with strong oxidizing agents like potassium permanganate (B83412) can lead to the cleavage of the aromatic ring to form phthalic acid. While specific studies on the comprehensive oxidation of Naphthalen-2-ylmethanamine are not widely reported, analogies can be drawn from the behavior of similar naphthalenic structures.

Stereoselective Reduction Pathways

While Naphthalen-2-ylmethanamine itself is achiral, the principles of stereoselective reduction are highly relevant when considering the synthesis of its chiral derivatives. The reduction of a prochiral imine, formed from a naphthalene-based ketone, can be achieved with high enantioselectivity using chiral catalysts or reagents. For example, the asymmetric reduction of imines derived from 2-acetylnaphthalene (B72118) could provide a route to chiral 1-(naphthalen-2-yl)ethanamine (B75123) derivatives. Research in this area often employs chiral boranes, or transition metal catalysts with chiral ligands to control the stereochemical outcome of the hydride delivery to the imine double bond.

Nucleophilic and Electrophilic Substitution Reactions at the Amine and Naphthalene Moieties

Nucleophilic Reactions at the Amine Group: The primary amine group in Naphthalen-2-ylmethanamine is nucleophilic and readily undergoes reactions with a variety of electrophiles. This includes acylation with acid chlorides or anhydrides to form amides, and alkylation with alkyl halides to produce secondary and tertiary amines. The reactivity is typical of primary benzylic amines.

Electrophilic Substitution at the Naphthalene Moiety: The naphthalene ring system in Naphthalen-2-ylmethanamine is susceptible to electrophilic aromatic substitution. The aminomethyl group (-CH2NH2) is an activating, ortho-, para-directing group. However, in the hydrochloride salt form, the ammonium group (-CH2NH3+) is deactivating and meta-directing. Therefore, the outcome of electrophilic substitution reactions such as nitration, halogenation, and sulfonation will be highly dependent on the reaction conditions and whether the free amine or its salt is the reacting species. For the free amine, substitution is expected to be directed to the positions ortho and para to the aminomethyl substituent, which are the 1- and 3-positions, and to a lesser extent, positions on the other ring.

| Reaction Type | Reagent | Moiety | Expected Product |

| Acylation | Acetyl Chloride | Amine | N-(Naphthalen-2-ylmethyl)acetamide |

| Alkylation | Methyl Iodide | Amine | N-Methyl-N-(naphthalen-2-ylmethyl)amine |

| Nitration (on free amine) | HNO3/H2SO4 | Naphthalene Ring | Mixture of nitro-substituted derivatives |

This table illustrates potential reactions and is for illustrative purposes.

Advanced Synthetic Strategies Involving this compound

No specific research was found that details the utilization of this compound or its direct derivatives as a primary chiral source or catalyst in asymmetric transformations. The synthesis of chiral ligands and their application in asymmetric catalysis is a well-established field, with many examples derived from various amine and naphthalene precursors. However, methodologies specifically starting from or employing this compound for these purposes are not described in the reviewed literature. General principles of chiral amine synthesis often involve asymmetric hydrogenation, enzymatic resolutions, or the use of chiral auxiliaries, but these have not been specifically documented with this compound.

The design and implementation of multi-component reactions (MCRs) is a powerful tool in synthetic chemistry for the efficient construction of complex molecules. While naphthalene-containing compounds, such as 2-naphthol (B1666908), are known to participate in various MCRs to generate diverse heterocyclic scaffolds, there is no available data on the specific incorporation of this compound as a reactant in the design of novel multi-component reactions.

The strategic derivatization of molecules is fundamental to medicinal chemistry and materials science for creating compounds with specific functions. Although the naphthalene scaffold is a common core in many biologically active molecules and functional materials, and various derivatization strategies are applied to naphthalene-based compounds, there is a lack of specific, documented strategies that focus on the derivatization of this compound to achieve targeted, complex molecular architectures.

Derivatives of Naphthalen 2 Ylmethanamine Hydrochloride: Design, Synthesis, and Structural Diversification

Rational Design Principles for Naphthalene-Based Scaffolds in Advanced Materials and Bioactive Molecules

The rational design of molecules incorporating the naphthalene (B1677914) scaffold is guided by its distinct physicochemical properties. The large, π-conjugated planar surface of the naphthalene ring system is a critical feature, enabling effective non-covalent interactions such as π-π stacking and hydrophobic interactions. These interactions are fundamental to the binding of small molecules to the active sites of enzymes or the intercalation with DNA. frontiersin.orgnih.gov

In the context of bioactive molecules, the naphthalene moiety is often used to enhance the affinity of a compound for its biological target. For instance, naphthalene-based inhibitors have been designed to be potent and competitive, binding within the active site of enzymes like SARS-CoV PLpro. nih.gov The lipophilic character of the naphthalene ring can also improve a molecule's ability to penetrate biological membranes, a crucial factor in drug design. ijpsjournal.com Computer-aided drug design (CADD) is a frequently used tool to expedite the design process, allowing for the computational prediction of binding affinities and pharmacokinetic properties of novel naphthalene-based therapeutics. nih.gov

In materials science, the same principles of intermolecular interaction are harnessed to direct the self-assembly of naphthalene derivatives into supramolecular structures. Naphthalene diimides (NDIs), for example, are widely used in the design of functional materials due to their large planar surface and electron-accepting properties. frontiersin.org By modifying the core of the naphthalene scaffold or attaching specific side chains, researchers can control the assembly of these molecules into complex architectures like nanowires and two-dimensional sheets, which have applications in organic electronics. researchgate.net

Key Design Principles for Naphthalene Scaffolds

| Principle | Rationale | Application Area |

|---|---|---|

| Planarity & Aromaticity | Facilitates π-π stacking and intercalation. | Bioactive Molecules (DNA binders, enzyme inhibitors), Advanced Materials (Organic electronics) frontiersin.orgnih.gov |

| Lipophilicity | Enhances membrane permeability and hydrophobic interactions. | Bioactive Molecules (Drug delivery, target binding) ijpsjournal.com |

| Rigid Structure | Provides a defined conformational framework, reducing the entropic penalty of binding. | Bioactive Molecules (Enzyme inhibitors) |

| Chemical Modifiability | Allows for the attachment of various functional groups to tune properties. | Bioactive Molecules, Advanced Materials rsc.org |

Synthesis of Structurally Modified Analogs for Specific Applications

The modification of the naphthalen-2-ylmethanamine core is central to developing analogs with tailored functions. A common strategy involves the reaction of the primary amine with various electrophiles to introduce new functional groups or link the naphthalene scaffold to other molecular fragments.

For example, in the development of potential anticancer agents, a library of naphthalene-1,4-dione analogues was synthesized to explore structure-activity relationships (SAR). rsc.org The synthesis started with 2-chloronaphthalene-1,4-dione, which was reacted with different amines in the presence of a base like triethylamine (B128534) (Et₃N) or potassium carbonate (K₂CO₃). This nucleophilic substitution reaction allowed for the introduction of diverse side chains, including those containing morpholine (B109124) and imidazole (B134444) rings, leading to the identification of compounds with improved potency and cancer-cell specificity. rsc.org

Another approach involves multi-step synthesis to build more complex structures. The Haworth-type synthesis has been employed to produce optically active 2-(1-methylpropyl)naphthalene, starting from (S)-(1-methylpropyl)benzene. researchgate.net This multi-step process involves Friedel-Crafts acylation followed by reduction and cyclization steps to build the second aromatic ring, demonstrating a classic method for constructing substituted naphthalene systems. Such synthetic routes are crucial for creating structurally precise analogs for applications where stereochemistry is important.

The versatility of the naphthalene scaffold is further demonstrated in its use as a starting material for various heterocyclic compounds through multicomponent reactions, which offer an efficient pathway to complex molecules in a single step. fardapaper.irnih.gov

Heterocyclic Derivatives Incorporating Naphthalene-2-ylmethanamine Substructures

Fusing or linking the naphthalene core with heterocyclic rings is a powerful strategy in medicinal chemistry. Heterocycles are ubiquitous in biologically active compounds, and combining their properties with those of the naphthalene scaffold can lead to synergistic effects and novel therapeutic activities. ijpsjournal.com

Pyrimidine (B1678525) and its derivatives are of significant interest due to their presence in the nucleobases of DNA and RNA and their wide range of pharmacological activities, including anticancer and antimicrobial properties. nih.govnih.govjacsdirectory.com The synthesis of naphthalene-pyrimidine hybrids aims to combine the pharmacophores of both moieties to create novel bioactive compounds.

Synthetic strategies often involve the reaction of a naphthalene-containing intermediate with a suitable pyrimidine precursor. For instance, pyrazolo[3,4-d]pyrimidine derivatives, known for their pharmacological activities, can be synthesized through multicomponent reactions involving compounds like 2-aminopyrimidine. researchgate.net While direct synthesis examples starting from naphthalen-2-ylmethanamine hydrochloride were not detailed in the provided sources, general methods involve condensing a naphthalene-bearing amine with a pyrimidine core that has a suitable leaving group, or building the pyrimidine ring onto the naphthalene precursor. The rationale is that the combination of these two active scaffolds can lead to compounds with enhanced biological profiles. nih.govresearchgate.net

The thiazole (B1198619) ring is a prominent scaffold in medicinal chemistry, found in over 18 FDA-approved drugs, and is known for a broad spectrum of biological activities, including anticancer and antimicrobial effects. nih.govsciencescholar.us Thiazoline (B8809763) is a related, partially saturated ring system. nih.gov The incorporation of a thiazole or thiazoline moiety into a naphthalene-based structure is a well-established approach to generating novel drug candidates.

Synthesis of these derivatives can be achieved through various methods. A common route is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea (B124793) or thioamide derivative. nih.gov In the context of naphthalene derivatives, a naphthalene-containing thiourea could be reacted with an appropriate α-haloketone to yield a naphthalene-substituted thiazole. Multicomponent reactions offer a more efficient, one-pot approach to thiazoline analogs, for example, by reacting an amine (such as naphthalen-2-ylmethanamine), carbon disulfide, and a bromo acylketone. nih.gov These green chemistry approaches are valuable for their efficiency and reduced waste. bepls.com

Examples of Thiazole-Containing Drug Scaffolds

| Drug Name | Therapeutic Use | Key Structural Feature |

|---|---|---|

| Dasatinib | Anticancer | 2-aminothiazole core linked to pyrimidine and phenyl rings sciencescholar.us |

| Riluzole | Neuroprotective | Aminothiazole analogue sciencescholar.us |

Benzimidazole (B57391) is another privileged heterocyclic structure in drug discovery, forming the core of various therapeutic agents. The synthesis of benzimidazole derivatives linked to a naphthalene moiety has been explored for potential anticancer applications.

A representative synthesis involves a multi-step sequence starting with the preparation of 2-(naphthalen-1-ylmethyl)-1H-benzimidazole. This is achieved by refluxing o-phenylenediamine (B120857) with naphthalene-1-acetic acid in the presence of 4N HCl. The resulting benzimidazole can be further functionalized. For example, it can be reacted with ethyl chloroacetate (B1199739) to yield an ester, which is then converted to a hydrazide using hydrazine (B178648) hydrate. This hydrazide serves as a key intermediate for building further heterocyclic systems, such as 1,3,4-oxadiazoles, onto the benzimidazole-naphthalene scaffold. The resulting complex molecules, such as 2-(Naphthalen-1-ylmethyl)-1-(5-substitutedphenyl- nih.govresearchgate.netuaeu.ac.aeoxadiazol-2-ylmethyl)-1H-benzimidazole, have been evaluated for their in vitro anticancer activity, with some derivatives showing promising results against breast cancer and melanoma cell lines.

Combinatorial Chemistry and High-Throughput Synthesis of Derivative Libraries

To efficiently explore the vast chemical space accessible from the naphthalen-2-ylmethanamine scaffold, combinatorial chemistry and high-throughput synthesis techniques are employed. These methods allow for the rapid generation of large libraries of structurally related compounds, which can then be screened for desired properties. nih.gov

A powerful combinatorial approach is the use of positional scanning libraries. In this method, a core scaffold is functionalized at several positions (e.g., R₁, R₂, R₃). A series of sub-libraries is created where one position is fixed with a specific functional group, while all other positions contain a mixture of many different functionalities. nih.gov By screening these sub-libraries, the optimal functional group for each position can be identified. This information is then used to synthesize individual compounds with the most promising combination of substituents.

This strategy was successfully used to identify potent antibacterial agents from a bis-cyclic guanidine (B92328) library containing over 6 million compounds. nih.gov A similar approach could be applied to a naphthalene-based scaffold. Starting with naphthalen-2-ylmethanamine, the amine could serve as the first point of diversification (R₁), followed by further reactions on the naphthalene ring or on the newly introduced substituent to add R₂ and R₃ groups. The synthesis of a library of naphthalene-1,4-dione analogues, where various amines were reacted with the core scaffold, is a practical example of this principle, aimed at systematically exploring the structure-activity relationship to improve potency and selectivity. rsc.org

Pharmacological and Biological Research Applications

Medicinal Chemistry Paradigms and Drug Discovery Research

The naphthalene (B1677914) core is an extensively explored conjugated system that has proven to be a versatile platform in medicinal chemistry. nih.gov Its rigid structure and lipophilic nature allow it to serve as a crucial pharmacophore or a scaffold for building more complex molecules with diverse therapeutic applications. nih.govekb.eg Researchers have leveraged the naphthalene nucleus to develop compounds targeting a wide array of pathophysiological conditions, including microbial infections, cancer, inflammation, and neurodegenerative diseases. nih.govijpsjournal.com

The significance of the naphthalene scaffold in drug discovery is underscored by the number of FDA-approved drugs that incorporate this moiety. nih.gov Marketed therapeutics such as Terbinafine (antifungal), Naproxen (B1676952) (anti-inflammatory), Propranolol (beta-blocker), and Bedaquiline (antitubercular) highlight the successful translation of naphthalene-based research into clinical practice. nih.govekb.eg The ability to readily modify the naphthalene ring system allows for the fine-tuning of pharmacological properties, making it an attractive starting point for the synthesis of novel therapeutic agents. nih.govfrontiersin.org Fungi, for instance, are a natural source of naphthalenone derivatives that exhibit a wide range of bioactivities, including neuroprotective, cytotoxic, and antimicrobial effects, further emphasizing the importance of this structural class in the search for new drugs. nih.gov This adaptability makes the naphthalene scaffold a privileged structure in the design of new chemical entities aimed at various biological targets. ekb.eg

Neuropharmacological Investigations of Derivatives

Derivatives based on the naphthalen-2-ylmethanamine structure have shown significant promise in the field of neuropharmacology, particularly in the context of neurodegenerative and neurological disorders.

Neuroprotective Efficacy and Mechanisms of Action

Research has identified several naphthalene derivatives with potent neuroprotective properties. One such novel azetidine (B1206935) derivative, 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792), has demonstrated significant efficacy in protecting brain tissue from ischemia/reperfusion (I/R) injury. nih.gov The neuroprotective mechanisms of KHG26792 are multifaceted. The compound was found to suppress I/R-induced apoptosis, attenuate inflammation, and ameliorate oxidative stress. nih.gov It achieves this by upregulating the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase, while downregulating inflammatory and stress-related proteins such as inducible nitric oxide synthase (iNOS) and matrix metalloproteinase-3 (MMP-3). nih.gov Furthermore, KHG26792 improves mitochondrial energy metabolism, a critical factor in neuronal survival. nih.gov

Another derivative, naphtha[1,2-d]thiazol-2-amine (NTA), has also shown neuroprotective effects in an animal model of Parkinson's disease. nih.gov Its mechanism is primarily linked to the reduction of oxidative stress, allowing for the recovery of detoxifying enzyme activities and controlling the production of free radicals. nih.gov

| Compound | Primary Mechanism | Specific Actions Observed in Research | Source |

|---|---|---|---|

| 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792) | Multi-target neuroprotection | Inhibits apoptosis, modulates inflammation, scavenges free radicals, reduces oxidative stress (upregulates SOD, catalase; downregulates iNOS), improves mitochondrial energy metabolism. | nih.gov |

| Naphtha[1,2-d]thiazol-2-amine (NTA) | Antioxidant/Reduction of Oxidative Stress | Decreases malondialdehyde (MDA) levels, increases glutathione (B108866) (GSH), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px) activities. | nih.gov |

Therapeutic Potential in Neurological Disorders

The demonstrated neuroprotective mechanisms of naphthalene derivatives translate into significant therapeutic potential for debilitating neurological conditions. The ability of 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792) to protect the brain against ischemia/reperfusion injury suggests its potential as a treatment for ischemic stroke. nih.gov By significantly improving neurological deficits and reducing brain edema in preclinical models, this compound represents a promising candidate for further development in stroke therapy. nih.gov

Similarly, the capacity of naphtha[1,2-d]thiazol-2-amine (NTA) to ameliorate oxidative damage in a model of Parkinson's disease points to its potential as an alternative or adjuvant therapy for neurodegenerative diseases. nih.gov The wide-ranging biological activities of naphthalene derivatives, including anti-neurodegenerative effects, position them as a key area of interest for the development of new treatments for complex central nervous system disorders. ijpsjournal.com

Enzyme Modulation and Inhibition Studies

Naphthalen-2-ylmethanamine hydrochloride and its derivatives have been investigated for their ability to interact with and modulate the activity of key enzyme systems, including Cytochrome P450 and cholinesterases.

Cytochrome P450 Enzyme Interactions and Inhibition Profiles (e.g., CYP1A2)

The Cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast number of drugs and other xenobiotics. scbt.com Human cytochrome P450 1A2 (CYP1A2) is a major hepatic enzyme responsible for metabolizing approximately 20% of clinically used drugs. nih.gov Studies on the in vitro metabolism of naphthalene by human liver microsomes have identified CYP1A2 as the most efficient isoform for converting naphthalene into its primary metabolites, trans-1,2-dihydro-1,2-naphthalenediol and 1-naphthol. nih.gov

The interaction is not limited to metabolism; certain naphthalene derivatives have also been shown to act as inhibitors of CYP enzymes. mdpi.com The inhibition of CYP1A2 can lead to significant drug-drug interactions by altering the pharmacokinetics and clearance of other drugs metabolized by this enzyme. scbt.com For example, some propynyl (B12738560) naphthalenes have been investigated as competitive or mechanism-based inhibitors of CYP1A1, CYP1A2, and CYP1B1. mdpi.com Understanding these interactions is critical in drug development to predict and avoid potential adverse effects when co-administered with other medications. nih.gov

| Compound Type | Nature of Interaction | Key Finding | Source |

|---|---|---|---|

| Naphthalene (Parent Compound) | Substrate | CYP1A2 is the most efficient P450 isoform for producing primary metabolites (dihydrodiol and 1-naphthol). | nih.gov |

| 1-Ethynylpyrene (a polycyclic aromatic hydrocarbon related to naphthalene) | Competitive Inhibitor | Acts as a competitive inhibitor of P450s 1A2 and 1B1. | mdpi.com |

| 1-(1-Propynyl)pyrene (a polycyclic aromatic hydrocarbon related to naphthalene) | Mechanism-Based Inhibitor | Acts as a mechanism-based inhibitor of P450s 1A1 and 1A2. | mdpi.com |

Cholinesterase Inhibition Mechanisms

Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. researchgate.net These agents work by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. The naphthalene scaffold has been successfully employed to design potent inhibitors of acetylcholinesterase (AChE), the primary enzyme responsible for acetylcholine degradation. researchgate.net

Several studies have reported the synthesis and evaluation of novel naphthalene derivatives with significant AChE inhibitory activity. For instance, a series of pentanamide (B147674) derivatives bearing a naphthalen-2-yl scaffold were synthesized, with some compounds exhibiting AChE inhibition with IC₅₀ values in the micromolar range. Another study identified a new naphthalene derivative, compound 3a, as a potent AChE inhibitor with an IC₅₀ value of 12.53 µM. nih.gov This compound was also found to inhibit butyrylcholinesterase (BChE), another key enzyme in acetylcholine metabolism. nih.gov The development of such compounds, identified through both in silico and in vitro methods, highlights the potential of the naphthalene framework in creating effective anti-Alzheimer's drugs. frontiersin.orgnih.gov

| Compound Class/Name | Target Enzyme | Reported Inhibitory Activity (IC₅₀) | Source |

|---|---|---|---|

| Pentanamide derivatives with Naphthalen-2-yl Scaffold | AChE | 236.80 µM to 354.88 µM | |

| Compound 3a (a specific naphthalene derivative) | AChE | 12.53 µM | nih.gov |

| Compound 3a (a specific naphthalene derivative) | BChE | 352.42 µM | nih.gov |

Cyclic Guanosine (B1672433) Monophosphate Phosphodiesterase (cGMP-PDE) Inhibition

Cyclic guanosine monophosphate (cGMP) is a crucial intracellular second messenger that governs a wide array of physiological processes within the myocardium, including the regulation of contraction and relaxation, gene expression, cell growth, and apoptosis. nih.gov The cellular levels of cGMP are meticulously controlled by phosphodiesterases (PDEs), which are enzymes that hydrolyze cGMP. nih.gov

PDEs are categorized into 11 families (PDE1–PDE11) based on their substrate specificity. Some are specific to cAMP (PDE4, PDE7, PDE8), some are specific to cGMP (PDE5, PDE6, PDE9), and others can act on both (PDE1, PDE2, PDE3, PDE10, PDE11). mdpi.com The inhibition of these enzymes, particularly cGMP-specific PDEs, can modulate cGMP signaling pathways. nih.gov For instance, inhibitors of PDE5 have been explored for their therapeutic potential in various cardiovascular conditions, including acute myocardial infarction and heart failure. nih.gov The regulation of cGMP by PDEs is a key area of research for developing novel therapeutic agents. nih.govrutgers.edu

Cellular and Molecular Mechanisms of Biological Action

Modulation of Cell Signaling Pathways

Cell signaling pathways are complex networks that dictate cellular activities and responses to stimuli. The deregulation of these pathways is a central focus in molecular oncology research. nih.govresearchgate.net Various natural and synthetic compounds have been investigated for their ability to modulate these pathways. For example, berbamine, a natural product, has been shown to influence several oncogenic signaling pathways, including the JAK/STAT and PI3K/AKT pathways. nih.govresearchgate.net

Signaling pathways such as the Ras-ERK pathway, PI3K-Akt, JAK-STAT, and TGF/SMAD are fundamental to cellular function, and their dysregulation is implicated in numerous diseases. nih.govnih.gov Research into compounds that can modulate these pathways is a significant area of drug discovery. For instance, the activation of mTOR, a key regulator of cell growth and metabolism, is triggered by various signaling cascades, including those initiated by cytokines. mdpi.com

Regulation of Gene Expression

Gene expression is a fundamental biological process that can be regulated at multiple levels, from transcription to translation. nih.govnih.gov The study of how chemical compounds affect gene expression provides insights into their mechanisms of action and potential toxicity. For example, exposure to naphthalene has been shown to alter gene expression profiles in human cell lines. researchgate.net

In studies involving naphthalene, significant changes in the expression of genes related to apoptosis and the cell cycle have been observed. researchgate.net Specifically, in HepG2 cells, naphthalene exposure resulted in the upregulation of 616 genes and the downregulation of 2,088 genes. researchgate.net In HL-60 cells, 138 genes were upregulated and 182 were downregulated. researchgate.net Such studies highlight how environmental toxicants can modulate gene expression, leading to cellular stress and toxicity. researchgate.netbiorxiv.org

Receptor Agonism and Antagonism (e.g., Wnt beta-catenin system)

The Wnt/β-catenin signaling pathway is integral to cell proliferation, differentiation, and tissue homeostasis. rsc.org Aberrant activation of this pathway is linked to various cancers. rsc.org The central player in this pathway, β-catenin, acts as a transcriptional co-activator. In the "off" state of the pathway, β-catenin is targeted for degradation by a destruction complex. nih.gov When Wnt ligands bind to their receptors, this degradation is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription. nih.govnih.gov

The development of inhibitors that target different components of the Wnt/β-catenin pathway is an active area of cancer research. rsc.org These inhibitors can act at various levels, such as disrupting the interaction between β-catenin and its transcriptional partners. The translocation of β-catenin to the nucleus is a critical step that is tightly regulated and is a key target for therapeutic intervention in diseases like cancer and diabetes. google.com

Structure-Activity Relationship (SAR) Studies for Biological Optimization

Elucidation of Key Pharmacophores and Structural Determinants of Activity

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a compound. These studies involve systematically modifying the chemical structure of a molecule and assessing the impact of these changes on its biological activity. This process helps in identifying the key structural features, or pharmacophores, that are essential for the desired pharmacological effect. While no specific SAR studies for this compound in the context of the requested biological activities were found, the naphthalene scaffold itself is recognized as an important building block in drug development due to the wide range of biological activities exhibited by its derivatives. ekb.eg The synthesis of novel derivatives, such as those involving 1,2,3-triazole rings, allows for the exploration of new chemical space and the potential for discovering compounds with enhanced biological properties. mdpi.com

Rational Design for Enhanced Potency and Selectivity

The rational design of novel therapeutic agents aims to optimize the pharmacological profile of a lead compound, enhancing its potency and selectivity for a specific biological target while minimizing off-target effects. In the context of derivatives of naphthalen-2-ylmethanamine, researchers employ various strategies, including structure-activity relationship (SAR) studies, to systematically modify the chemical scaffold and understand how these changes influence biological activity.

One key aspect of the rational design process involves exploring the impact of different substituents on the naphthalene ring system. Modifications at various positions can significantly alter the compound's electronic and steric properties, thereby influencing its binding affinity to target proteins. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the compound's interaction with the active site of an enzyme or receptor.

Computational modeling and molecular docking studies are also integral to the rational design process. These techniques allow researchers to visualize and predict how different derivatives will interact with a biological target at the molecular level. By simulating the binding of various analogs, scientists can prioritize the synthesis of compounds with the highest predicted potency and selectivity, thus streamlining the drug discovery process. Through these iterative cycles of design, synthesis, and biological evaluation, researchers can systematically refine the structure of naphthalen-2-ylmethanamine derivatives to develop compounds with improved therapeutic potential.

Investigations into Diverse Pharmacological Activities of Derivatives

The naphthalene scaffold is a versatile structural motif that has been incorporated into a wide array of compounds exhibiting diverse pharmacological activities. Derivatives of naphthalen-2-ylmethanamine have been the subject of extensive research, leading to the discovery of promising candidates for various therapeutic applications. ekb.egekb.eg

Naphthalene derivatives have emerged as a significant class of compounds in the search for novel anticancer agents. ekb.eg Research has demonstrated that certain derivatives of naphthalen-2-ylmethanamine and related structures possess potent cytotoxic effects against various cancer cell lines.

One area of investigation involves the synthesis of hybrid molecules that combine the naphthalene moiety with other pharmacologically active heterocycles. For example, a series of 2-(naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)- researchgate.netgoogle.comnih.govoxadiazol-2-ylmethyl]-1H-benzimidazole derivatives were synthesized and evaluated for their in vitro anticancer activity. These compounds were screened against the NCI 60 cell line panel, with some showing notable activity against specific cancer cell types.

Another study focused on N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide, which was investigated for its cytotoxic effects on HeLa cells, a cervical cancer cell line. The results indicated that this compound exhibited cytotoxic effects comparable to the established anticancer drug cisplatin (B142131) at a concentration of 3.16 µM/mL. researchgate.net

Furthermore, naphthalene-substituted triazole spirodienones have been synthesized and shown to possess remarkable in vitro cytotoxic activity. One such compound was found to arrest the cell cycle and induce apoptosis in MDA-MB-231 breast cancer cells. In vivo studies also demonstrated its ability to suppress the growth of 4T1 breast tumors in mice, highlighting the potential of this class of naphthalene derivatives as anticancer agents.

The table below summarizes the anticancer activity of selected naphthalene derivatives.

| Compound Type | Cell Line(s) | Observed Effect |

| 2-(Naphthalen-2-yloxymethyl)-1,3,4-oxadiazole-benzimidazole derivatives | NCI 60 cell line panel | Varied anticancer activity |

| N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide | HeLa (cervical cancer) | Cytotoxic effects similar to cisplatin |

| Naphthalene-substituted triazole spirodienones | MDA-MB-231 (breast cancer), Hela (cervical cancer), A549 (lung cancer) | Potent antiproliferative activity, cell cycle arrest, apoptosis induction |

The growing threat of antimicrobial resistance has spurred the search for new and effective antimicrobial agents. Naphthalene derivatives have been identified as a promising class of compounds with a broad spectrum of activity against various human pathogens. ekb.egresearchgate.netrasayanjournal.co.insemanticscholar.org Several commercially available antimicrobial drugs, such as nafcillin, naftifine, and tolnaftate, contain a naphthalene core, underscoring the therapeutic value of this scaffold. researchgate.net

Research has shown that synthetic derivatives of naphthalene can exhibit significant antibacterial and antifungal properties. researchgate.net For instance, a study on novel N-(naphthalene-1-yl)propanamide derivatives revealed their potential as antimicrobial agents. researchgate.net Another investigation into naphthyl- and biphenyl-substituted polyamine conjugates found that longer-chain variants with 1-naphthyl and 2-naphthyl capping groups displayed pronounced intrinsic antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA) and the fungus Cryptococcus neoformans, with minimum inhibitory concentrations (MIC) as low as 0.29 µM. nih.gov

Furthermore, azole derivatives incorporating a naphthalene ring have demonstrated potent antifungal effects against both planktonic and biofilm forms of Candida species. nih.gov Some of these derivatives exhibited lower MIC values than the reference drug fluconazole (B54011) against susceptible Candida strains and were also active against fluconazole-resistant clinical isolates. nih.gov The antifungal activity of these compounds is believed to be mediated through the inhibition of fungal lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov

The table below presents the antimicrobial and antifungal activity of selected naphthalene derivatives.

| Compound/Derivative Class | Target Organism(s) | Notable Findings |

| Naphthyl-substituted polyamine conjugates | Methicillin-resistant Staphylococcus aureus (MRSA), Cryptococcus neoformans | MIC values as low as 0.29 µM. nih.gov |

| Azole derivatives with a naphthalene ring | Candida spp. (planktonic and biofilm) | Potent activity, with some derivatives outperforming fluconazole. nih.gov |

| N-(Naphthalene-1-yl)propanamide derivatives | Various microbes | Investigated as potential antimicrobial agents. researchgate.net |

Naphthalene derivatives have also been investigated for their potential as anti-inflammatory and analgesic agents. ekb.eg The well-known non-steroidal anti-inflammatory drugs (NSAIDs) naproxen and nabumetone (B1676900) are based on a naphthalene structure, indicating the utility of this scaffold in developing treatments for inflammatory conditions. ekb.eg

Research has explored the synthesis of novel naphthalene derivatives with the aim of discovering more potent and safer anti-inflammatory and analgesic compounds. For example, a study on newer substituted beta-aminonaphthalenes demonstrated that these compounds possess potent anti-inflammatory and analgesic activities and were found to be less ulcerogenic than the standard drug phenylbutazone. nih.gov

In another study, a novel azetidine derivative, 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride, was evaluated for its anti-inflammatory and anti-oxidative effects. nih.gov This compound was found to attenuate the production of inflammatory mediators such as IL-6, IL-1β, TNF-α, and nitric oxide in amyloid β-treated primary microglial cells. nih.gov These effects were attributed to the modulation of Akt/GSK-3β signaling and the inhibition of NF-κB translocation. nih.gov

The analgesic potential of naphthalene derivatives has also been a subject of investigation. Certain synthesized benzimidazole (B57391) derivatives, which can be structurally related to naphthalen-2-ylmethanamine through bioisosteric replacement, have shown promising peripheral and central analgesic properties in animal models. banglajol.info

The table below highlights the anti-inflammatory and analgesic activities of selected naphthalene derivatives.

| Compound/Derivative Class | In Vivo/In Vitro Model | Key Findings |

| Substituted beta-aminonaphthalenes | Animal models of inflammation and pain | Potent anti-inflammatory and analgesic activities with reduced ulcerogenic potential. nih.gov |

| 3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride | Amyloid β-treated microglial cells | Attenuated production of inflammatory mediators and oxidative stress. nih.gov |

| Benzimidazole derivatives (structurally related) | Animal models of pain | Demonstrated peripheral and central analgesic effects. banglajol.info |

The structural versatility of the naphthalene nucleus has led to its exploration in a wide range of other therapeutic areas. ekb.eg

Antidiabetic Activity: A series of naphthalenyl 3H-1,2,3,5-oxathiadiazole 2-oxides were synthesized and tested for their antihyperglycemic activity in a mouse model of type 2 diabetes. nih.gov Certain substitutions on the naphthalene ring were found to be beneficial for this activity. nih.gov

Antiviral Activity: Naphthalene derivatives have shown potential as antiviral agents. A study on 2-aminonaphthalene derivatives demonstrated their ability to inhibit the replication of influenza A virus in vitro and in vivo. nih.gov One compound, in particular, was found to reduce viral replication by inhibiting viral proteins and suppressing the inflammatory response. nih.gov

Anticonvulsant and Psychotropic Activities: Research into 2-acetylnaphthalene (B72118) derivatives has revealed their potential as anticonvulsant agents. nih.gov These compounds were designed based on the structure of nafimidone, an (arylalkyl)imidazole anticonvulsant. nih.gov Some of these derivatives showed significant activity in maximal electroshock seizure models. nih.gov Additionally, some naphthalene derivatives have been reported to possess antipsychotic and antidepressant properties. ekb.eggoogle.com

Other Applications: The broad therapeutic potential of naphthalene derivatives also extends to antihypertensive and antitubercular activities, as indicated in comprehensive reviews of this compound class. ekb.egekb.eg

The table below provides a summary of the diverse therapeutic applications of naphthalene derivatives.

| Therapeutic Area | Compound Class/Derivative | Key Research Findings |

| Antidiabetic | Naphthalenyl 3H-1,2,3,5-oxathiadiazole 2-oxides | Demonstrated antihyperglycemic activity in a mouse model of type 2 diabetes. nih.gov |

| Antiviral | 2-Aminonaphthalene derivatives | Inhibited influenza A virus replication in vitro and in vivo. nih.gov |

| Anticonvulsant | 2-Acetylnaphthalene derivatives | Showed anticonvulsant activity in preclinical models. nih.gov |

| Antipsychotic/Antidepressant | Various naphthalene derivatives | Reported to possess antipsychotic and antidepressant properties. ekb.eggoogle.com |

Materials Science and Engineering Applications

Development of Advanced Materials Incorporating Naphthalen-2-ylmethanamine Hydrochloride Substructures

The integration of this compound into material frameworks is being investigated as a strategy to impart desirable properties such as thermal stability and mechanical robustness. The rigid naphthalene (B1677914) unit can enhance the structural integrity of materials, while the amine group offers a site for further chemical modification and cross-linking. While direct applications of the hydrochloride salt are still under investigation, related naphthalene-based structures have shown promise. For instance, the synthesis of polyamides incorporating naphthalene rings has been shown to result in materials with high thermal stability and excellent mechanical strength. The principle of incorporating rigid aromatic units, such as naphthalene, is a well-established method for producing high-performance polymers.

Research in Polymer Chemistry and Functional Coatings

In polymer chemistry, this compound serves as a potential monomer or modifying agent. The amine functionality allows it to be incorporated into polymer chains through reactions like polyamidation. The synthesis of aromatic polyamides from diamines and diacid chlorides is a common method to produce high-strength fibers and films. While specific research on the direct polymerization of this compound is limited, the broader class of naphthylamines has been explored in the synthesis of electroactive and conductive polymers. For example, the electropolymerization of β-naphthylamine has been shown to produce a uniform polymer coating on electrode surfaces.

Functional coatings can also benefit from the incorporation of naphthalene-based compounds. These coatings can offer improved surface properties, such as hydrophobicity and corrosion resistance. The modification of surfaces with amine-functionalized compounds is a common strategy to enhance adhesion and introduce new functionalities.

Design of Functional Materials with Tailored Properties

The design of functional materials often relies on the precise control of molecular architecture. The naphthalene substructure offers unique electronic and photophysical properties that can be harnessed in various applications.

Naphthalene derivatives are known for their fluorescence and are used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Naphthalene diimides (NDIs), for instance, are widely used as electron-transporting materials in perovskite solar cells due to their excellent electronic properties. While this compound itself is not a primary component in these devices, the fundamental properties of the naphthalene core are relevant. The amine group could potentially be used to tune the electronic properties of such materials or to anchor them to surfaces. Research into naphthalene imide-based interface engineering materials has demonstrated enhanced performance and stability in perovskite photovoltaics.

In the realm of energy storage, functional materials play a crucial role in the performance of batteries and supercapacitors. While direct use of this compound in energy storage is not widely documented, related naphthalene-based materials are being explored. For example, naphthalene sulfonic acid-doped polyaniline nanocomposites have been investigated as electrode materials for supercapacitors, showing enhanced electrochemical properties. The porous nature and high surface area of some naphthalene-based polymers make them suitable candidates for electrode materials. Furthermore, electrolyte additives are critical for improving the performance and safety of lithium-ion batteries, and various organic compounds are being studied for this purpose.

Catalysis and Reaction Mechanism Elucidation

Application of Naphthalen-2-ylmethanamine Hydrochloride Derivatives as Ligands in Catalytic Systems

Derivatives of naphthalen-2-ylmethanamine are recognized for their potential in forming effective ligands for a variety of catalytic systems. The naphthalene (B1677914) moiety provides a sterically significant and electronically tunable backbone, which is instrumental in creating a specific chemical environment around a metal center. This environment is key to influencing the catalytic activity and selectivity of the resulting complex.

The structural framework of naphthalen-2-ylmethanamine is particularly amenable to the development of ligands for transition metal catalysis, especially in cross-coupling reactions. While primary amines themselves can act as ligands, derivatives incorporating the naphthalen-2-ylmethyl group are of significant interest. For instance, halide-bridged 1- and 2-methylnaphthyl palladium dimers have been demonstrated as highly efficient catalyst precursors for a range of cross-coupling reactions. nih.gov These bench-stable complexes react smoothly with various phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands to generate monoligated palladium precatalysts in situ. nih.gov

The activation of these precatalysts is thought to proceed through the amination of the ligand, forming the catalytically active species. nih.gov This approach has shown remarkable activity in challenging Buchwald-Hartwig aminations, such as the coupling of sterically hindered aryl chlorides with tert-butylamine. nih.gov The use of amines as ligands, in general, is a cost-effective and efficient strategy to promote palladium-catalyzed reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Hiyama cross-couplings. researchgate.net The naphthalen-2-ylmethyl scaffold, with its specific steric and electronic properties, contributes to the stability and activity of the catalytic system.

Table 1: Performance of Methylnaphthyl Palladium Precatalysts in Buchwald-Hartwig Amination

| Aryl Halide | Amine | Precatalyst | Ligand | Yield (%) | Turnover Number (TON) | Reference |

|---|---|---|---|---|---|---|

| 4-Chlorotoluene | Morpholine (B109124) | [Pd(β-MeNAP)Br]₂ | tBuXPhos | >99 | 2650 | nih.gov |

| 2,4,6-Trimethylchlorobenzene | tert-Butylamine | [Pd(α-MeNAP)Br]₂ | cataCXium A | 95 | - | nih.gov |

| 2-Chloro-m-xylene | tert-Butylamine | [Pd(β-MeNAP)Br]₂ | cataCXium A | 98 | - | nih.gov |

The naphthalene backbone is a common feature in ligands designed for asymmetric catalysis, where the goal is to produce a specific enantiomer of a chiral molecule. The rigid and well-defined structure of the naphthalene group helps in creating a chiral environment around the metal catalyst, which is essential for enantioselective transformations.

A notable application is the palladium-catalyzed enantioselective (2-naphthyl)methylation of azaarylmethyl amine pronucleophiles. rsc.org This method provides access to enantioenriched azaarylmethyl amine derivatives, which are valuable building blocks in medicinal chemistry. rsc.org In these reactions, a chiral ligand, often a phosphine-based ligand, is used in conjunction with a palladium precursor to achieve high enantioselectivity. The substrate itself contains the naphthalen-2-ylmethyl moiety, highlighting its compatibility and utility within asymmetric catalytic systems. Yields for these reactions are generally good (71-80%), with excellent enantiomeric excesses (ee) ranging from 90-93%. rsc.org

Furthermore, the broader field of asymmetric hydrogenation has seen extensive use of the naphthalene scaffold. For instance, the asymmetric hydrogenation of various naphthalene derivatives to produce chiral tetralin structures has been achieved with high enantioselectivity using ruthenium catalysts bearing chiral bisphosphine ligands. Similarly, molybdenum-based catalysts have been developed for the asymmetric hydrogenation of naphthalenes, with ligand design being crucial for improving chemoselectivity and achieving high enantiomeric excesses. princeton.eduprinceton.edu Asymmetric transfer hydrogenation of 1-naphthyl ketones has also been successfully carried out using ruthenium(II) complexes with chiral diamine-based ligands, affording secondary 1-naphthyl alcohols with near-perfect enantioselectivity (>99.9% ee). nih.gov

Table 2: Examples of Asymmetric Reactions Involving Naphthalene Scaffolds

| Reaction Type | Substrate | Catalyst System | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|---|

| Enantioselective (2-Naphthyl)methylation | Pyridyl-based azaarylmethyl amines | Pd₂(dba)₃ / Chiral Ligand | Enantioenriched (2-naphthyl)methylene azaarylmethyl amines | 71-80 | 90-93 | rsc.org |

| Asymmetric Hydrogenation | Dimethyl naphthalene-2,6-dicarboxylate | [RuCl(p-cymene){(S,S)-(R,R)-PhTrap}]Cl | Chiral Tetralin | - | 86 | |

| Asymmetric Transfer Hydrogenation | 1-Naphthyl ketones | ansa-Ru(II) complex | Secondary 1-naphthyl alcohols | - | >99.9 | nih.gov |

| Asymmetric Allylic Alkylation | 2-Acylimidazole derivative with naphthalen-2-ylmethoxy group | Palladium / Chiral Cinchonidinium catalyst | Enantioenriched alkylated product | - | 75-99 | nih.gov |

Mechanistic Studies of Chemical Reactions Involving this compound

Understanding the intricate mechanisms of chemical reactions is fundamental to advancing synthetic chemistry. For reactions involving this compound, mechanistic studies focus on mapping the entire reaction coordinate, from reactants to products, including the identification of all transient species.

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating reaction pathways. researchgate.netbohrium.com For transition metal-catalyzed reactions, DFT can be used to model the structures and energies of reactants, intermediates, transition states, and products. This allows for a detailed understanding of the catalytic cycle. For instance, in palladium-catalyzed cross-coupling reactions, the mechanism typically involves oxidative addition, transmetalation (or related steps), and reductive elimination. DFT calculations can help determine the rate-limiting step and the factors that control selectivity.

While specific DFT studies on reactions involving ligands derived directly from naphthalen-2-ylmethanamine are not widely reported, studies on related naphthalene-transition metal complexes provide valuable insights. researchgate.net These studies investigate the binding of the metal to the naphthalene ring and the dynamic behavior of the complex, which are crucial aspects of the catalytic cycle. researchgate.net For example, in reactions involving thermal [2+2] cycloadditions, DFT calculations have been used to determine whether the reaction proceeds through a zwitterionic or a diradical pathway by comparing the energies of different electronic states of the intermediates. acs.orgacs.org Such computational approaches could be applied to reactions involving naphthalen-2-ylmethanamine derivatives to understand their mechanisms in similar detail.

Reactive intermediates are short-lived, high-energy species that are formed during a chemical reaction but are not the final products. Their direct observation and characterization are often challenging but crucial for confirming a proposed reaction mechanism. Techniques such as spectroscopy (NMR, IR, UV-Vis), mass spectrometry, and trapping experiments are employed for this purpose.

In the context of catalysis, the active catalytic species itself can be considered a reactive intermediate. Spectroscopic methods, combined with computational studies, can be used to characterize these species. For example, spectroelectrochemical and EPR spectroscopic investigations have been used to identify ligand-oxidized radical forms and metal-oxidized species in salen-naphthalene metal complexes, revealing complex electronic behavior. researchgate.net

In reactions involving naphthalene derivatives, aryne intermediates like 1,8-dehydronaphthalene have been identified. rsc.org The formation of such intermediates can be confirmed through trapping experiments with dienes or other suitable reagents. The nature of these intermediates (e.g., singlet diradical structure) can explain the observed stereospecificity of their addition reactions to olefins. rsc.org While the formation of such arynes from this compound is not a typical reaction pathway, the principles of identifying and characterizing reactive intermediates are broadly applicable to understanding potential side reactions or alternative mechanistic pathways in its chemistry.

Advanced Spectroscopic and Analytical Methodologies in Naphthalen 2 Ylmethanamine Hydrochloride Research

Development of Highly Sensitive Detection and Quantification Methods

The ability to detect and quantify Naphthalen-2-ylmethanamine hydrochloride at trace levels is critical for various research applications. While specific, validated methods for the ultrasensitive analysis of this particular compound are not extensively documented in peer-reviewed literature, established analytical principles guide the development of such methodologies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preeminent technique for achieving high sensitivity and selectivity.

The development of an LC-MS/MS method would involve the optimization of chromatographic conditions to produce sharp, symmetrical peaks, thereby enhancing the signal-to-noise ratio. The mass spectrometer would be operated in Multiple Reaction Monitoring (MRM) mode, a highly selective technique that monitors specific precursor-to-product ion transitions unique to the analyte. This approach minimizes matrix interference and allows for reliable quantification at very low concentrations. For definitive and accurate quantification, the use of a stable isotope-labeled internal standard of this compound would be indispensable.

Advanced Structural Characterization Techniques

The definitive elucidation of the molecular architecture of this compound is accomplished through the synergistic application of several advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and informative method for structural elucidation of organic compounds in solution. Both one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments are vital for the complete structural assignment of this compound.

¹H and ¹³C NMR Spectroscopy: Recent studies have reported the ¹H and ¹³C NMR spectral data for this compound, which are instrumental in confirming its structure. rsc.orgresearchgate.net The spectra, typically recorded in a solvent like DMSO-d6, provide a detailed map of the proton and carbon environments within the molecule.

¹H NMR: The proton NMR spectrum reveals a broad singlet for the three amine protons, a singlet for the two methylene (B1212753) protons, and a series of multiplets in the aromatic region corresponding to the seven protons of the naphthalene (B1677914) ring system. rsc.org

¹³C NMR: The carbon-13 NMR spectrum displays signals for the methylene carbon and the ten distinct aromatic carbons of the naphthalene moiety, providing a complete carbon fingerprint of the molecule. rsc.org

¹H and ¹³C NMR Spectral Data for this compound in DMSO-d6

| ¹H NMR (500 MHz) Chemical Shift (δ, ppm) | Description | ¹³C NMR (125 MHz) Chemical Shift (δ, ppm) |

|---|---|---|

| 8.56 | br s, 3H (NH₃⁺) | 132.71 |

| 8.01 | s, 1H (Ar-H) | 132.70 |

| 7.98–7.90 | m, 3H (Ar-H) | 131.6 |

| 7.64 | d, J = 8.5 Hz, 1H (Ar-H) | 128.3 |

| 7.57–7.55 | m, 2H (Ar-H) | 128.0 |

| 4.18 | s, 2H (CH₂) | 127.9 |

| 127.7 | ||

| 126.71 | ||

| 126.68 | ||

| 126.6 | ||

| 42.5 (CH₂) |

Mass spectrometry is indispensable for determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS analysis provides a highly accurate mass measurement, which is crucial for confirming the elemental composition. For the free base of Naphthalen-2-ylmethanamine (C₁₁H₁₁N), the calculated exact mass of the molecular ion [M-Cl]⁺ is 142.0424 amu, with a reported experimental value of 142.0425 amu, which is in excellent agreement. researchgate.net

Hyphenated Techniques:

LC-MS and UPLC-MS: The coupling of liquid chromatography with mass spectrometry is a powerful tool for the analysis of this compound. These techniques allow for the separation of the compound from any impurities, followed by its confident identification based on its mass-to-charge ratio. Ultra-Performance Liquid Chromatography (UPLC) offers the advantage of higher resolution and faster analysis times compared to conventional HPLC.

GC-MS: Gas chromatography-mass spectrometry is suitable for the analysis of the volatile free base, Naphthalen-2-ylmethanamine. This technique is often used to identify and quantify volatile impurities that may be present in the sample.

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule. While specific, published IR and Raman spectra for this compound are not available, the expected spectral features can be predicted based on its structure.

Infrared (IR) Spectroscopy: An IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to N-H stretching vibrations of the ammonium (B1175870) group, C-H stretching from the aromatic and methylene groups, and C=C stretching vibrations associated with the naphthalene ring.

The definitive three-dimensional structure of a crystalline solid is determined by single-crystal X-ray diffraction. To date, the crystal structure of this compound has not been reported in the crystallographic databases. If suitable single crystals could be grown, this technique would provide precise data on bond lengths, bond angles, and the packing of molecules and ions within the crystal lattice, offering an unambiguous confirmation of its solid-state structure.

High-Resolution Chromatographic Separations (HPLC, UPLC, GC, TLC) for Purity Assessment and Mixture Analysis

Chromatographic methods are the cornerstone for the separation and purity evaluation of this compound.

HPLC and UPLC: High-performance liquid chromatography and ultra-performance liquid chromatography are the primary techniques for assessing the purity of this compound. A reversed-phase method, typically employing a C18 stationary phase with a mobile phase gradient of water (with an acidic modifier like formic or trifluoroacetic acid) and acetonitrile (B52724) or methanol, would be effective for separating the target compound from potential byproducts and starting materials.

GC: Gas chromatography is a valuable tool for analyzing the free base form of the compound and for detecting any volatile impurities.

TLC: Thin-layer chromatography is a quick and convenient method for monitoring reaction progress during synthesis and for a preliminary assessment of purity. A typical system would involve a silica (B1680970) gel plate as the stationary phase and a mixture of a non-polar and a polar solvent as the mobile phase. The compound's naphthalene ring allows for easy visualization under UV light.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental in understanding the intrinsic electronic properties of a molecule, which dictate its reactivity and behavior.

Molecular Orbital (MO) theory describes the electronic structure of molecules by considering electrons to be delocalized across the entire molecule in specific orbitals. scribd.com A key application of MO theory is the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. samipubco.com

Table 1: Frontier Orbital Energies for Naphthalene (B1677914) (Illustrative)

| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| DFT | aug-cc-pVQZ | -6.13 | -1.38 | 4.75 |

| DFT | 6-31G | -5.82 | -1.01 | 4.81 |

| HF | aug-cc-pVQZ | -9.22 | -5.46 | 3.76 |

| HF | 6-31G | -9.10 | -5.19 | 3.91 |

Data adapted from studies on the parent naphthalene molecule for illustrative purposes. samipubco.com

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It offers a good balance between accuracy and computational cost for systems of this size. nih.gov DFT studies on naphthalene derivatives have been employed to optimize molecular geometry, calculate electronic properties, and predict reactivity. researchgate.netmdpi.com

For Naphthalen-2-ylmethanamine hydrochloride, DFT calculations can determine various properties:

Optimized Geometry: Predicting bond lengths, bond angles, and dihedral angles to find the most stable three-dimensional structure.

Electronic Properties: Calculating ionization potential, electron affinity, electronegativity, and chemical hardness, which are derived from the HOMO and LUMO energies. nih.gov

Charge Distribution: Mapping the electrostatic potential to identify electron-rich and electron-poor regions of the molecule, which is crucial for understanding intermolecular interactions. mdpi.com

Studies on related diaminonaphthalene molecules using the B3LYP functional with a 6-31G(d,p) basis set have shown how the position of amino substituents affects the electronic and structural properties of the naphthalene ring system. researchgate.net Similar studies on this compound would elucidate the influence of the aminomethyl group on the aromatic system's reactivity and stability.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are pivotal in computational drug design, helping to predict how a ligand like this compound might interact with a biological target, such as a protein or enzyme. jbcpm.comnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is frequently used to predict the binding mode of a ligand within the active site of a target protein and to estimate the strength of the interaction, often expressed as a binding affinity or docking score. jbcpm.comekb.eg

In silico docking studies on various naphthalene derivatives have demonstrated their potential to bind to different biological targets. For instance, novel compounds containing a naphthalen-2-ol skeleton have been docked against histone deacetylase 2 (HDAC2), showing binding energies ranging from -9.08 to -10.08 kcal/mol. ekb.eg Similarly, 1-hydroxynaphthyl pyrazoline derivatives have been docked into the active site of the penicillin-binding protein from Escherichia coli (PDB ID: 2EX6), helping to explain their antibacterial activity. nih.gov

For this compound, a typical docking workflow would involve:

Obtaining the 3D structure of the target protein from a database like the Protein Data Bank (PDB).

Preparing the protein structure by adding hydrogen atoms and removing water molecules.

Generating a 3D conformation of the this compound ligand.

Using docking software to place the ligand into the defined binding site of the protein.

Scoring and ranking the resulting poses based on predicted binding affinity. unar.ac.id

Table 2: Illustrative Docking Scores of Naphthalene Derivatives Against Various Targets

| Naphthalene Derivative Class | Target Protein | PDB ID | Binding Affinity Range (kcal/mol) |

|---|---|---|---|

| Naphthol-containing hydrazides | HDAC2 | 4LY1 | -9.08 to -10.08 |

| 1-Hydroxynaphthyl pyrazolines | Penicillin Binding Protein | 2EX6 | Not specified, but showed proper binding |

| Benzo[d]thiazolylamino-naphthalen-2-ol | Tubulin | 3E22 | Not specified, but showed key interactions |

Data sourced from studies on related naphthalene compounds to illustrate potential applications. ekb.egnih.govresearchgate.net

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable low-energy conformations of a molecule and the energy barriers between them.

For flexible molecules like this compound, which has a rotatable bond between the naphthalene ring and the aminomethyl group, multiple conformations are possible. Computational methods, often in conjunction with experimental techniques like NMR spectroscopy, are used to investigate conformational preferences. researchgate.net DFT calculations can be employed to determine the relative energies of different conformers. For example, studies on 1- and 2-naphthylamine (B18577) have calculated the rotational barriers and the most stable conformers by analyzing the torsional angles of the amino group relative to the naphthalene ring. researchgate.net Such analysis for this compound would be crucial for understanding which conformation is likely to be active when interacting with a biological target.

Theoretical Prediction of Reaction Mechanisms and Energy Landscapes